Methyl 2-[(2-oxopropyl)sulfanyl]acetate
Overview
Description
“Methyl 2-[(2-oxopropyl)sulfanyl]acetate” is a chemical compound with the CAS Number: 61363-62-0 and Linear Formula: C6H10O3S . It has a molecular weight of 162.21 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H10O3S/c1-5(7)3-10-4-6(8)9-2/h3-4H2,1-2H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a liquid .Scientific Research Applications
Multi-component Synthesis
Methyl 2-[(2-oxopropyl)sulfanyl]acetate is utilized in multi-component reactions for the synthesis of complex organic compounds. For instance, it participates in a five-component reaction with aromatic aldehydes and ammonium acetate to afford diastereomers of 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones through a novel tandem Mannich-enamine-substitution sequence. This demonstrates its utility in creating compounds with potential biological activities, showcasing its versatility in synthetic organic chemistry (Raja & Perumal, 2006).
Antimicrobial Activity
Research focusing on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which involve this compound as a precursor, has shown potential anti-bacterial properties. These compounds exhibit significant anti-bacterial activity against various strains, highlighting the chemical's role in developing new antimicrobial agents (Siddiqui et al., 2014).
Aroma Production in Wine
The compound has been implicated in the aroma production in wines, specifically through its transformation into key odorants. Studies on similar sulfur-containing compounds have led to insights into the mechanisms of aroma formation, suggesting a role for this compound in influencing wine's sensory characteristics (Marchand et al., 2002).
Living Polymerization
This compound derivatives have been investigated as agents in the living free radical polymerization of vinyl acetate. This research demonstrates the compound's application in polymer science, particularly in achieving controlled polymerization processes, which is crucial for developing materials with precise properties (Stenzel et al., 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Properties
IUPAC Name |
methyl 2-(2-oxopropylsulfanyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-5(7)3-10-4-6(8)9-2/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYZBKVJSRJYEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396059 | |
Record name | MS-1254 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61363-62-0 | |
Record name | MS-1254 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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